molecular formula C11H12O3 B11905572 7-Hydroxy-2,5-dimethylchroman-4-one CAS No. 30414-69-8

7-Hydroxy-2,5-dimethylchroman-4-one

Cat. No.: B11905572
CAS No.: 30414-69-8
M. Wt: 192.21 g/mol
InChI Key: KWASKMVJYKZWBX-UHFFFAOYSA-N
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Description

7-Hydroxy-2,5-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyran ring, with hydroxyl and methyl groups attached at specific positions. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,5-dimethylchroman-4-one can be achieved through several methods. One common approach involves the cyclization of 3,5-dihydroxytoluene with crotonic acid in the presence of polyphosphoric acid . Another method includes the reaction of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization in aqueous sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,5-dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

Scientific Research Applications

7-Hydroxy-2,5-dimethylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of pharmaceuticals and cosmetic products

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,5-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, and interaction with cellular receptors. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and antimicrobial activities .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the hydroxyl and methyl groups but shares the core structure.

    6-Hydroxy-2,5-dimethylchroman-4-one: Similar structure with a hydroxyl group at a different position.

    2,5-Dimethylchroman-4-one: Lacks the hydroxyl group but has the same methyl substitutions.

Uniqueness: 7-Hydroxy-2,5-dimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromanone derivatives .

Properties

CAS No.

30414-69-8

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-hydroxy-2,5-dimethyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O3/c1-6-3-8(12)5-10-11(6)9(13)4-7(2)14-10/h3,5,7,12H,4H2,1-2H3

InChI Key

KWASKMVJYKZWBX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C(C=C2C)O

Origin of Product

United States

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